molecular formula C6H3Br3S B13186005 2-Bromo-5-(2,2-dibromoethenyl)thiophene

2-Bromo-5-(2,2-dibromoethenyl)thiophene

Cat. No.: B13186005
M. Wt: 346.87 g/mol
InChI Key: GPZNZHWNYCNFGB-UHFFFAOYSA-N
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Description

2-Bromo-5-(2,2-dibromoethenyl)thiophene is a chemical compound with the molecular formula C6H3Br3S and a molecular weight of 346.87 It is a derivative of thiophene, a five-membered aromatic heterocycle containing sulfur

Preparation Methods

The synthesis of 2-Bromo-5-(2,2-dibromoethenyl)thiophene typically involves the bromination of thiophene derivatives. One common method is the bromination of 2-bromothiophene with bromine in the presence of a catalyst . The reaction conditions often include a solvent such as carbon tetrachloride or chloroform, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar bromination reactions but on a larger scale with optimized conditions for higher yields and purity.

Chemical Reactions Analysis

2-Bromo-5-(2,2-dibromoethenyl)thiophene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide, and solvents such as tetrahydrofuran . Major products formed from these reactions depend on the specific reagents and conditions but can include various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2,2-dibromoethenyl)thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Properties

Molecular Formula

C6H3Br3S

Molecular Weight

346.87 g/mol

IUPAC Name

2-bromo-5-(2,2-dibromoethenyl)thiophene

InChI

InChI=1S/C6H3Br3S/c7-5(8)3-4-1-2-6(9)10-4/h1-3H

InChI Key

GPZNZHWNYCNFGB-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)C=C(Br)Br

Origin of Product

United States

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